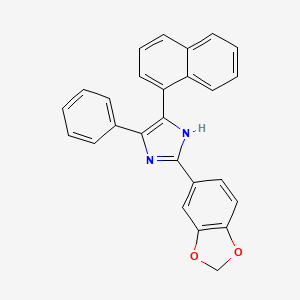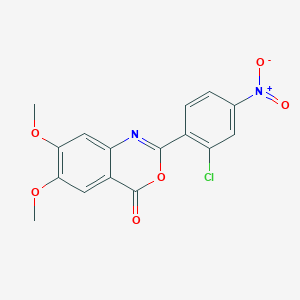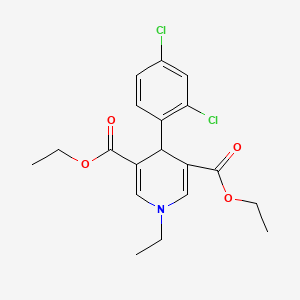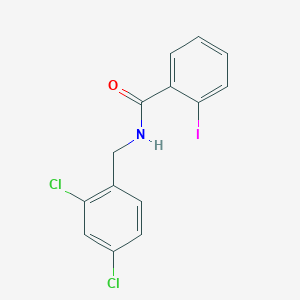
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
Overview
Description
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as BNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BNPI is a heterocyclic compound that contains both imidazole and benzodioxole moieties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is not yet fully understood. However, it has been proposed that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole may interact with specific protein targets, leading to its biological effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its potent biological activity against various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole. One of the areas of interest is the elucidation of its mechanism of action. Further studies are needed to identify the specific protein targets of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole and to understand how it modulates various signaling pathways. Another area of interest is the development of new derivatives of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole with improved solubility and potency. Moreover, the potential applications of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole in the treatment of various diseases, including cancer and viral infections, need to be further explored.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c1-2-8-18(9-3-1)24-25(21-12-6-10-17-7-4-5-11-20(17)21)28-26(27-24)19-13-14-22-23(15-19)30-16-29-22/h1-15H,16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXDNWWXCMIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-{2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3498780.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-4-ylglycinamide](/img/structure/B3498785.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3498791.png)

![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3498800.png)


![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3498816.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3498823.png)
![2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B3498831.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B3498853.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3498860.png)
![methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3498875.png)